REACTION_CXSMILES
|
[CH3:1][CH2:2][C:3]1([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:9](=[O:10])[N:8]=[C:7]([O-:11])[NH:6][C:4]1=[O:5].[Na+].ClCC([O-])=O.[Na+].[Cl-].[Cl-].[Ca+2].CN(C=O)C>CO>[CH3:1][CH2:2][C:3]1([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:9](=[O:10])[NH:8][C:7](=[O:11])[NH:6][C:4]1=[O:5] |f:0.1,2.3,4.5.6|
|
Name
|
sodium phenobarbitone
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
CCC1(C(=O)NC(=NC1=O)[O-])C2=CC=CC=C2.[Na+]
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Ca+2]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 36 hours
|
Duration
|
36 h
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
|
Type
|
ADDITION
|
Details
|
the residue was treated with water (100 ml)
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with chloroform
|
Type
|
CUSTOM
|
Details
|
The organic layer was evaporated to dryness
|
Type
|
ADDITION
|
Details
|
the residue treated with 10% NaHCO3 solution
|
Type
|
EXTRACTION
|
Details
|
Extraction
|
Type
|
CUSTOM
|
Details
|
with chloroform and evaporation of the organic layer
|
Name
|
|
Type
|
product
|
Smiles
|
CCC1(C(=O)NC(=O)NC1=O)C=2C=CC=CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: CALCULATEDPERCENTYIELD | 36.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH2:2][C:3]1([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:9](=[O:10])[N:8]=[C:7]([O-:11])[NH:6][C:4]1=[O:5].[Na+].ClCC([O-])=O.[Na+].[Cl-].[Cl-].[Ca+2].CN(C=O)C>CO>[CH3:1][CH2:2][C:3]1([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:9](=[O:10])[NH:8][C:7](=[O:11])[NH:6][C:4]1=[O:5] |f:0.1,2.3,4.5.6|
|
Name
|
sodium phenobarbitone
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
CCC1(C(=O)NC(=NC1=O)[O-])C2=CC=CC=C2.[Na+]
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Ca+2]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 36 hours
|
Duration
|
36 h
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
|
Type
|
ADDITION
|
Details
|
the residue was treated with water (100 ml)
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with chloroform
|
Type
|
CUSTOM
|
Details
|
The organic layer was evaporated to dryness
|
Type
|
ADDITION
|
Details
|
the residue treated with 10% NaHCO3 solution
|
Type
|
EXTRACTION
|
Details
|
Extraction
|
Type
|
CUSTOM
|
Details
|
with chloroform and evaporation of the organic layer
|
Name
|
|
Type
|
product
|
Smiles
|
CCC1(C(=O)NC(=O)NC1=O)C=2C=CC=CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: CALCULATEDPERCENTYIELD | 36.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |